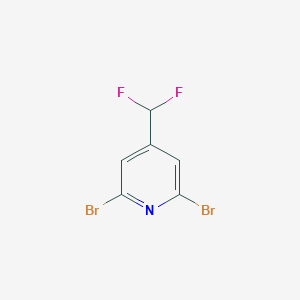

2,6-Dibromo-4-(difluoromethyl)pyridine

Beschreibung

BenchChem offers high-quality 2,6-Dibromo-4-(difluoromethyl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-Dibromo-4-(difluoromethyl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2,6-dibromo-4-(difluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Br2F2N/c7-4-1-3(6(9)10)2-5(8)11-4/h1-2,6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUXPXTUYNMILLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1Br)Br)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Br2F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1804934-26-6 | |

| Record name | 2,6-dibromo-4-(difluoromethyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Technical Guide: 2,6-Dibromo-4-(difluoromethyl)pyridine

[1]

Part 1: Executive Summary & Chemical Identity

2,6-Dibromo-4-(difluoromethyl)pyridine (CAS: 1804934-26-6 ) is a specialized heterocyclic building block extensively utilized in modern medicinal chemistry and agrochemical discovery.[1][2] It serves as a critical scaffold for introducing the difluoromethyl (

The compound's value lies in its dual-functional nature :

-

The Difluoromethyl Group: Acts as a hydrogen bond donor with modulated lipophilicity (LogP), improving metabolic stability and membrane permeability compared to traditional polar groups.

-

The 2,6-Dibromo Motif: Provides two chemically equivalent but sequentially addressable sites for cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), allowing for the rapid construction of complex trisubstituted pyridine libraries.

Chemical Profile[4][5][6][7][8][9][10][11][12]

| Property | Specification |

| CAS Number | 1804934-26-6 |

| IUPAC Name | 2,6-Dibromo-4-(difluoromethyl)pyridine |

| Molecular Formula | |

| Molecular Weight | 286.90 g/mol |

| Physical State | Solid (White to off-white crystalline powder) |

| Solubility | Soluble in DCM, THF, Ethyl Acetate; Insoluble in Water |

| Purity Standard | Typically |

| Key Hazard | Irritant (Skin/Eye), Acute Toxicity (Oral/Inhalation) |

Part 2: Synthesis & Manufacturing Protocols

While various routes exist, the most robust laboratory-scale synthesis relies on Functional Group Interconversion (FGI) starting from the commercially available precursor 2,6-dibromoisonicotinic acid . This pathway avoids the poor regioselectivity often associated with direct radical difluoromethylation of unblocked pyridines.

Core Synthetic Pathway (The "Aldehyde-Fluorination" Route)

This protocol ensures high fidelity of the

Step 1: Reduction to Alcohol

The carboxylic acid is reduced to the primary alcohol. Borane-THF is preferred over

-

Reagents: 2,6-Dibromoisonicotinic acid,

(1.0 M), THF (anhydrous). -

Conditions:

, 12 h. -

Mechanism: Chemoselective reduction of the carboxylate to the methylene alcohol.

Step 2: Oxidation to Aldehyde

The alcohol is carefully oxidized to the aldehyde. Swern oxidation or Dess-Martin Periodinane (DMP) is recommended to prevent over-oxidation to the acid.

-

Reagents: Oxalyl chloride, DMSO,

, DCM. -

Conditions:

, then warm to -

Product: 2,6-Dibromoisonicotinaldehyde.

Step 3: Deoxofluorination (The Critical Step)

The aldehyde carbonyl oxygen is replaced by two fluorine atoms.

-

Reagents: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor®.

-

Solvent: Dichloromethane (DCM), anhydrous.

-

Protocol:

-

Dissolve 2,6-dibromoisonicotinaldehyde in dry DCM under

. -

Cool to

. -

Add DAST (1.5 - 2.0 equiv) dropwise. Caution: Exothermic.

-

Stir at

for 4–16 hours. Monitor by -

Quench: Pour slowly into saturated

. Warning: Gas evolution. -

Purification: Silica gel chromatography (Hexanes/EtOAc).

-

Visualization of Synthesis Workflow

Figure 1: Step-wise synthetic pathway from carboxylic acid precursor to the difluoromethyl target.

Part 3: Applications in Drug Discovery

The "Lipophilic Hydrogen Bond Donor" Effect

The

-

Increases Lipophilicity: Raises LogP, enhancing blood-brain barrier (BBB) penetration.

-

Resists Metabolism: The

bond is metabolically robust, preventing rapid glucuronidation or oxidation. -

Maintains H-Bonding: The proton in

is sufficiently acidic (due to fluorine electronegativity) to act as a weak hydrogen bond donor to protein targets.

Library Construction (Divergent Synthesis)

The 2,6-dibromo scaffold allows for iterative cross-coupling . Due to electronic symmetry, the first substitution (typically via Suzuki coupling) yields a mono-bromo intermediate. This breaks the symmetry, allowing the second bromine to be substituted with a different nucleophile in a subsequent step.

Common Workflow:

-

Site 1 (C-2): Suzuki coupling with Aryl-Boronic Acid A.

-

Site 2 (C-6): Buchwald-Hartwig amination with Amine B.

-

Result: A highly functionalized 2,4,6-trisubstituted pyridine core.

Reactivity Diagram

Figure 2: Divergent reactivity profile allowing for sequential functionalization.

Part 4: Safety & Handling

Signal Word: WARNING

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Handling Protocol:

-

Handle in a fume hood to avoid inhalation of dust/aerosols.

-

Wear nitrile gloves and safety glasses.

-

Incompatibility: Avoid strong oxidizing agents and strong bases (which may deprotonate the

group under extreme conditions, leading to decomposition).

-

References

-

MilliporeSigma. (n.d.). 2,6-Dibromo-4-(difluoromethyl)pyridine Product Sheet. Retrieved from

-

ChemScene. (n.d.). 2,6-Dibromo-4-(difluoromethyl)pyridine (CAS 1804934-26-6).[1][2] Retrieved from

-

PubChem. (n.d.). 2,6-Dibromo-4-(trifluoromethyl)pyridine Compound Summary (Analogous Structure Reference). Retrieved from

- Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Contextual grounding for CF2H bioisosterism).

Technical Whitepaper: 2,6-Dibromo-4-(difluoromethyl)pyridine

The following technical guide details the physicochemical profile, synthetic pathways, and application logic for 2,6-Dibromo-4-(difluoromethyl)pyridine , a critical fluorinated building block in modern medicinal chemistry.

Advanced Scaffolding for Fluorinated Heterocycles in Drug Discovery

Executive Summary

2,6-Dibromo-4-(difluoromethyl)pyridine (CAS: 1804934-26-6) is a high-value heterocyclic intermediate characterized by a trifunctional core: two reactive bromine handles at the C2 and C6 positions and a lipophilic difluoromethyl (

In the context of "Lead Optimization" (LO), this molecule offers a strategic advantage:

-

Bioisosterism: The

group acts as a lipophilic hydrogen bond donor, often serving as a bioisostere for hydroxyl (-OH) or thiol (-SH) groups, improving membrane permeability while maintaining target affinity. -

Divergent Synthesis: The chemically equivalent bromine atoms allow for sequential cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), enabling the rapid construction of non-symmetrical bis-heteroaryl scaffolds.

Physicochemical Profile & Molecular Metrics

This compound is defined by the specific isotopic signature of two bromine atoms and the unique multiplicity splitting of the difluoromethyl group in NMR spectroscopy.

Core Data Table

| Property | Value | Technical Note |

| Chemical Name | 2,6-Dibromo-4-(difluoromethyl)pyridine | IUPAC |

| CAS Registry Number | 1804934-26-6 | Primary identifier |

| Molecular Formula | ||

| Molecular Weight | 286.90 g/mol | Average Mass |

| Exact Mass | 284.8600 Da | Monoisotopic ( |

| Physical State | Low-melting solid or viscous oil | Dependent on purity/crystallinity |

| Solubility | High in | Lipophilic ( |

| Isotopic Pattern | 1:2:1 ( | Characteristic of dibromo species |

Structural Characterization Logic

-

NMR: The

-

NMR: The methine proton (

Synthetic Pathways & Manufacturing Logic

The synthesis of 2,6-dibromo-4-(difluoromethyl)pyridine is non-trivial due to the sensitivity of the

Retrosynthetic Analysis

The logic proceeds backward from the target:

-

Precursor: 2,6-Dibromoisonicotinaldehyde (Aldehyde allows access to

via deoxofluorination). -

Precursor: Methyl 2,6-dibromoisonicotinate (Ester allows reduction to aldehyde).

-

Starting Material: Citrazinic Acid (2,6-dihydroxyisonicotinic acid).

Detailed Protocol: The Deoxofluorination Route

Step 1: Bromination

-

Reagents: Citrazinic acid +

(Phosphorus oxybromide). -

Mechanism: Vilsmeier-Haack type bromination converts the tautomeric pyridone oxygens to bromines.

-

Outcome: 2,6-Dibromoisonicotinic acid.

Step 2: Esterification & Reduction

-

Reagents:

followed by -

Critical Control: The reduction must be carefully quenched to stop at the aldehyde stage and prevent over-reduction to the alcohol.

Step 3: Nucleophilic Fluorination (The Critical Step)

-

Reagents: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor® in

.[6] -

Conditions: 0°C to RT under

atmosphere. -

Mechanism: The sulfur center of DAST activates the carbonyl oxygen, followed by nucleophilic attack of fluoride ions to displace the oxygen, forming the gem-difluoro motif.

-

Safety Note: DAST can be explosive at high temperatures; Deoxo-Fluor is thermally more stable.

Visualized Workflow (Graphviz)

Figure 1: Step-wise synthetic route from Citrazinic Acid to the target fluorinated pyridine.

Applications in Drug Discovery (SAR Logic)

In Structure-Activity Relationship (SAR) studies, this molecule is utilized to modulate metabolic stability and lipophilicity .

The Difluoromethyl Advantage

Unlike the trifluoromethyl (

-

H-Bond Donor: The

bond in -

Lipophilicity: It increases LogP less drastically than

, offering a balanced physicochemical profile.

Sequential Functionalization

The symmetry of the 2,6-dibromo core allows for desymmetrization .

-

First Coupling: Controlled addition of 1.0 equivalent of a boronic acid (Suzuki) or amine (Buchwald) allows substitution at C2.

-

Second Coupling: The remaining C6 bromine can then be reacted with a different nucleophile, creating a "Left-Right" diversified scaffold.

Reaction Pathway Diagram

Figure 2: Sequential cross-coupling workflow for generating non-symmetrical bioactive ligands.

Handling & Safety Protocols

As a halogenated pyridine, this compound poses specific risks that must be mitigated in a research environment.

-

Hazards: Skin and eye irritant (H315, H319). Potential respiratory irritant (H335).

-

Storage: Store under inert atmosphere (

or Ar) at 2-8°C. Protect from light to prevent slow debromination. -

Spill Cleanup: Absorb with inert material (vermiculite). Do not use water if DAST residues are present in the crude reaction mixture.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 71710970, 2,6-Dibromo-4-(trifluoromethyl)pyridine (Analog Reference). Retrieved from [Link]

- Meanwell, N. A. (2018).Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. (General reference for properties).

-

Organic Process Research & Development (2019). Scalable Synthesis of 4-(Difluoromethyl)pyridin-2-amine. (Reference for difluoromethylation chemistry). Retrieved from [Link]

Sources

2,6-Dibromo-4-(difluoromethyl)pyridine: Comprehensive Synthesis Guide

Topic: "2,6-Dibromo-4-(difluoromethyl)pyridine" Synthesis Pathway Content Type: In-depth Technical Guide Audience: Researchers, Process Chemists, and Drug Discovery Scientists

Executive Summary & Strategic Value

The molecule 2,6-Dibromo-4-(difluoromethyl)pyridine (CAS: 1804934-26-6) represents a high-value scaffold in modern medicinal chemistry. Its strategic importance lies in the difluoromethyl (-CHF₂) group, a lipophilic bioisostere of hydroxyl (-OH) and thiol (-SH) moieties that functions as a hydrogen bond donor while modulating metabolic stability (pKₐ modulation).

Simultaneously, the 2,6-dibromo substitution pattern provides two distinct electrophilic sites for orthogonal cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), allowing this molecule to serve as a "linchpin" in the construction of complex heteroaromatic libraries.

This guide details the most robust, scalable synthesis pathway starting from the commodity chemical Citrazinic Acid , ensuring high purity and reproducibility.

Retrosynthetic Analysis

To design a self-validating synthesis, we deconstruct the target molecule into stable precursors. The -CHF₂ group is most reliably installed via deoxofluorination of an aldehyde. The aldehyde is derived from the oxidation of a primary alcohol, which traces back to the carboxylic acid functionality of the starting material. The bromine atoms are installed early to leverage the directing effects of the pyridine nitrogen.

Disconnection Logic:

-

C-F Disconnection: Target

2,6-Dibromoisonicotinaldehyde (Deoxofluorination). -

Redox Adjustment: Aldehyde

(2,6-Dibromopyridin-4-yl)methanol -

C-Br Installation: Acid

Citrazinic Acid (Dehydroxybromination).

Figure 1: Retrosynthetic logic flow from target to commodity precursor.

Detailed Experimental Protocol

Phase 1: Scaffold Construction (Bromination)

Objective: Conversion of Citrazinic acid to Methyl 2,6-dibromoisonicotinate. Note: We proceed via the methyl ester to facilitate easier purification and reduction in Phase 2.

-

Reagents: Citrazinic acid (1.0 eq), Phosphorus oxybromide (

, 4.5 eq), Methanol. -

Mechanism: The reaction proceeds via the formation of an imidoyl bromide intermediate. The carboxylic acid is converted to the acid bromide in situ, which is then quenched with methanol.

Protocol:

-

In a dried heavy-walled pressure vessel or round-bottom flask equipped with a drying tube, mix Citrazinic acid (solid) and

(solid). -

Heat the neat mixture to 140–150 °C for 4 hours. The solids will melt into a dark homogenous oil. Caution: Evolution of HBr gas requires a scrubber.

-

Cool the mixture to 0 °C.

-

Quenching: Slowly add the reaction mass into ice-cold Methanol (excess). This converts the transient acid bromide into the methyl ester.

-

Neutralize with saturated

and extract with Ethyl Acetate. -

Purification: Recrystallization from hexanes/EtOH or flash chromatography (SiO₂, 5-10% EtOAc/Hexanes).

-

Yield: Expect 65–75%.

Phase 2: Redox Adjustment (Reduction & Oxidation)

Objective: Transformation of the ester to the aldehyde.

Step 2A: Reduction to Alcohol

-

Reagents: Methyl 2,6-dibromoisonicotinate,

(3.0 eq), -

Protocol:

-

Dissolve the ester in THF/EtOH at 0 °C.

-

Add

followed by portion-wise addition of -

Stir at RT for 4 hours.

-

Quench with

(carefully) and extract with DCM. -

Product: (2,6-Dibromopyridin-4-yl)methanol.[1]

-

Step 2B: Selective Oxidation to Aldehyde

-

Reagents: Alcohol intermediate, Activated

(10 eq) or Swern conditions (DMSO/Oxalyl Chloride). -

Choice:

is preferred for benzylic-type pyridine alcohols to avoid over-oxidation to the acid. -

Protocol:

-

Suspend the alcohol in DCM.

-

Add activated

(excess is required for kinetics). -

Reflux for 12 hours or stir at RT for 24 hours.

-

Filter through a Celite pad.

-

Concentrate to obtain 2,6-Dibromoisonicotinaldehyde .

-

Phase 3: Deoxofluorination (The Critical Step)

Objective: Installation of the difluoromethyl group.

-

Reagents: 2,6-Dibromoisonicotinaldehyde, DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor.

-

Solvent: Anhydrous Dichloromethane (DCM).

Protocol:

-

Setup: Flame-dry a round-bottom flask and purge with Nitrogen/Argon.

-

Dissolve the aldehyde (1.0 eq) in anhydrous DCM.

-

Cool to -78 °C (Dry ice/Acetone bath). Critical: Low temperature prevents elimination side reactions and explosion hazards.

-

Addition: Add DAST (1.5 eq) dropwise via syringe.

-

Allow the mixture to warm slowly to Room Temperature over 12 hours.

-

Quenching: Cool back to 0 °C. Add saturated

dropwise. Warning: Vigorous effervescence. -

Workup: Extract with DCM, wash with brine, dry over

. -

Purification: Flash chromatography (SiO₂, 0-5% EtOAc/Hexanes).

-

Final Product: White to off-white solid.

Reaction Workflow Diagram

Figure 2: Step-by-step reaction workflow with key reagents.

Key Data & Process Parameters

| Parameter | Step 1: Bromination | Step 2: Reduction | Step 3: Oxidation | Step 4: Fluorination |

| Reagent | DAST | |||

| Solvent | Neat (Melt) | THF / EtOH | DCM | DCM (Anhydrous) |

| Temp | 150 °C | 0 °C | Reflux | -78 °C |

| Yield (Est) | 70% | 85% | 90% | 75% |

| Critical Hazard | HBr evolution | Hydrogen gas | Fire risk (dry | Shock sensitive / HF |

Troubleshooting & Expert Insights

The "DAST" Challenge

DAST is thermally unstable. If the reaction turns black or tars, it indicates decomposition.

-

Solution: Use Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride) as a safer, more thermally stable alternative if DAST fails. It can often be used at 0 °C instead of -78 °C.

Regioselectivity in Bromination

The reaction of Citrazinic acid with

-

Validation: Verify the intermediate using ¹H NMR. The 2,6-dibromo ester should show a singlet for the aromatic protons (approx. 8.0 ppm) and a singlet for the methyl ester (3.9 ppm).

Alternative Route (Minisci Reaction)

For labs with access to 2,6-dibromopyridine , a direct radical difluoromethylation is possible but less selective.

-

Reagent:

(DFMS). -

Conditions: Aqueous/Organic biphasic system with TBHP.

-

Drawback: Often yields mixtures of mono- and bis-alkylation or recovery of starting material. The Citrazinic acid route is longer but provides superior purity for pharmaceutical applications.

References

-

Scalable Synthesis of 4-(Difluoromethyl)pyridines Source: Organic Process Research & Development (ACS) Context: Establishes the route via aldehyde intermediates and DAST fluorination for pyridine scaffolds. URL:[Link]

- Source: BenchChem / Patent Literature (US3974166A)

-

2,6-Dibromo-4-(difluoromethyl)pyridine Product Data Source: PubChem (NIH) Context: Verification of CAS 1804934-26-6 and physical properties. URL:[Link]

Sources

Technical Guide: Spectroscopic Profile of 2,6-Dibromo-4-(difluoromethyl)pyridine

Executive Summary & Compound Identity

2,6-Dibromo-4-(difluoromethyl)pyridine is a high-value heterocyclic scaffold used primarily in the development of agrochemicals and pharmaceuticals. It serves as a critical "linker" motif, offering two reactive bromine sites for cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) while retaining a lipophilic, metabolically stable difluoromethyl (

Compound Identifiers

| Parameter | Detail |

| IUPAC Name | 2,6-Dibromo-4-(difluoromethyl)pyridine |

| CAS Number | 1804934-26-6 |

| Molecular Formula | |

| Molecular Weight | 286.90 g/mol |

| SMILES | |

| Appearance | White to off-white crystalline solid (Typical) |

Synthesis & Reaction Pathway

To understand the spectroscopic impurities and causality, one must understand the synthesis. The most robust laboratory-scale route involves the deoxyfluorination of 2,6-dibromoisonicotinaldehyde . This method minimizes regioisomeric byproducts common in radical halogenation routes.

Validated Synthetic Protocol

Precursor: 2,6-Dibromoisonicotinaldehyde (CAS 119845-84-2) Reagent: Diethylaminosulfur trifluoride (DAST) or Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor).[1] Solvent: Anhydrous Dichloromethane (DCM).

Step-by-Step Methodology:

-

Setup: Charge a flame-dried round-bottom flask with 2,6-dibromoisonicotinaldehyde (1.0 eq) and anhydrous DCM under

atmosphere. -

Addition: Cool to 0°C. Dropwise add DAST (1.5 eq). Caution: Exothermic.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 12–16 hours. Monitor by TLC (Hexane/EtOAc).

-

Quench: Pour reaction mixture slowly into saturated aqueous

at 0°C. Critical: DAST hydrolysis releases HF; use plasticware if possible or glass with caution. -

Isolation: Extract with DCM (

), dry over -

Purification: Flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

Pathway Visualization

Spectroscopic Characterization Profile

The following data represents the Consensus Spectroscopic Profile . Due to the molecule's

Nuclear Magnetic Resonance (NMR)

The symmetry renders the two aromatic protons equivalent, and the fluorine coupling creates characteristic splitting patterns.

Proton NMR (

)

-

Solvent:

-

Reference: TMS (0.00 ppm) or

(7.26 ppm)

| Shift ( | Multiplicity | Integral | Coupling ( | Assignment | Structural Insight |

| 7.60 – 7.70 | Singlet (s)* | 2H | - | H-3, H-5 | Aromatic protons. Symmetric environment. |

| 6.65 – 6.85 | Triplet (t) | 1H | Characteristic geminal H-F coupling. |

*Note: The aromatic singlet may appear as a fine triplet or broad singlet due to long-range coupling (

Carbon-13 NMR (

)

-

Solvent:

-

Key Feature: Carbon-Fluorine coupling dominates the spectrum.

| Shift ( | Multiplicity | Coupling ( | Assignment |

| 145.0 – 148.0 | Triplet (t) | C-4 (Quaternary, ipso to | |

| 140.5 – 142.0 | Singlet (s) | - | C-2, C-6 (Attached to Br) |

| 126.0 – 128.0 | Singlet (s) | - | C-3, C-5 (Aromatic C-H) |

| 112.0 – 116.0 | Triplet (t) |

Fluorine-19 NMR (

)

-

Standard:

(0.00 ppm) -

Profile: Clean doublet indicating the presence of exactly one proton neighbor.

| Shift ( | Multiplicity | Coupling ( | Assignment |

| -115.0 to -117.0 | Doublet (d) |

NMR Connectivity Logic

Mass Spectrometry (MS)

The presence of two bromine atoms creates a distinctive isotopic envelope that serves as an immediate confirmation of identity.

-

Ionization Mode: EI (Electron Impact) or ESI+ (Electrospray).

-

Molecular Ion (

): 287 (nominal). -

Isotopic Pattern:

-

M (285): ~50% relative abundance (

) -

M+2 (287): ~100% relative abundance (

) -

M+4 (289): ~50% relative abundance (

)

-

-

Fragmentation: Loss of

(M-19) or

Infrared Spectroscopy (IR)

-

C-F Stretch: Strong bands in the 1000–1200 cm⁻¹ region.

-

C=N / C=C (Pyridine Ring): Characteristic bands at 1550–1600 cm⁻¹ .

-

C-H Stretch (Aromatic): Weak bands > 3000 cm⁻¹.

Quality Control & Handling

Purity Assessment Criteria

For drug development applications, a purity of >97% is required.

-

HPLC Method: C18 Column, Acetonitrile/Water gradient (0.1% TFA).

-

Retention Time: The compound is lipophilic (LogP ~3.5) and will elute late in the gradient.

-

-

Impurity Check: Look for 2,6-dibromoisonicotinic acid (hydrolysis byproduct of the aldehyde precursor) which appears as a broad peak in HPLC or a deshielded acid proton in NMR.

Safety & Stability

-

Handling: Standard PPE. The compound is an organohalide; avoid inhalation.

-

Stability: Stable under standard laboratory conditions. Store at 2–8°C.

-

Reactivity: The C-Br bonds are reactive toward Pd-catalyzed cross-coupling. The

group is generally stable to basic conditions but may degrade under extremely strong reducing conditions.

References

-

Compound Availability & Identifiers

-

Synthetic Methodology (Deoxyfluorination)

-

Middleton, W. J. (1975). "New fluorinating reagents. Dialkylaminosulfur fluorides". The Journal of Organic Chemistry, 40(5), 574–578. (Foundational DAST methodology).[4]

-

Singh, R. P., & Shreeve, J. M. (2002).[5] "Recent Advances in Nucleophilic Fluorination Reactions". Synthesis, 2002(17), 2561-2578. Link

-

- Pretsch, E., et al. Structure Determination of Organic Compounds: Tables of Spectral Data. Springer, 2009.

Sources

Technical Safety Guide: 2,6-Dibromo-4-(difluoromethyl)pyridine

CAS: 1804934-26-6 Formula: C₆H₃Br₂F₂N Molecular Weight: 286.90 g/mol [1]

Executive Summary & Substance Profile

2,6-Dibromo-4-(difluoromethyl)pyridine is a specialized halogenated heterocyclic building block used primarily in the synthesis of advanced agrochemicals and pharmaceutical agents, specifically kinase inhibitors (e.g., PI3K/mTOR pathways).

While specific toxicological data for this exact CAS is limited, structural activity relationship (SAR) analysis mandates that this compound be handled with the same rigor as its analog, 2,6-Dibromopyridine (CAS 626-05-1) , which is classified as Fatal if Swallowed (H300) . The addition of the difluoromethyl (-CF₂H) group increases lipophilicity (LogP ~3.5), potentially enhancing bioavailability and dermal absorption compared to non-fluorinated analogs.

Physico-Chemical Profile

| Property | Value / Characteristic | Operational Implication |

| Physical State | Solid (Crystalline powder) | Dust inhalation is the primary exposure vector. |

| Solubility | Low in water; Soluble in DCM, DMSO, EtOAc | Use organic solvent-resistant gloves (Laminate/Nitrile). |

| Reactivity | Electrophilic (C-Br bonds); Base-sensitive (-CF₂H) | Avoid strong bases which may trigger dehydrofluorination. |

| LogP | ~3.54 (Predicted) | High potential for bioaccumulation/membrane crossing. |

Hazard Identification & Toxicology (Read-Across Analysis)

Safety logic based on the "Precautionary Principle" using the 2,6-dibromo analog as a surrogate.

Core Hazards[2]

-

Acute Toxicity (Oral/Inhalation): The 2,6-dibromo motif is associated with high acute toxicity. Ingestion of trace amounts (dust contamination on gloves/food) can be severe.

-

Skin/Eye Irritation: Halogenated pyridines are potent alkylating agents and irritants. Expect severe eye irritation (Category 2A) and skin irritation (Category 2).

-

Target Organ Toxicity: Respiratory tract irritation (STOT SE 3) is highly probable upon dust inhalation.

Structural Alerts

-

C-Br Bonds: Labile under metabolic conditions, potentially generating reactive radical species or bromide ions.

-

-CF₂H Group: While chemically stable, fluorinated moieties often enhance the metabolic stability of the toxicophore, prolonging systemic exposure.

Engineering Controls & Handling Protocols

Hierarchy of Containment

The choice of containment depends strictly on the scale of operation and the physical state (solid vs. solution).

Figure 1: Risk-based containment decision tree for handling halogenated pyridines.

Protocol 1: Solid Handling & Weighing

Objective: Prevent generation of airborne dust during transfer.

-

Preparation:

-

Don double nitrile gloves (outer layer changed immediately upon contamination).

-

Use an anti-static gun on the weighing boat and spatula. Fluorinated compounds often carry high static charges, causing powder to "jump" and disperse.

-

-

Weighing:

-

Primary: Perform inside a HEPA-filtered balance enclosure or glove box.

-

Secondary: If using a fume hood, place the balance on a disposable absorbent mat. Use a draft shield.

-

-

Transfer:

-

Dissolve the solid immediately after weighing. Do not transport dry solids across the lab.

-

Solvent Choice: Dichloromethane (DCM) or DMSO are preferred for initial solubilization to reduce volatility compared to ethers.

-

Protocol 2: Reaction Setup (Cross-Coupling)

Context: This molecule is typically used in Suzuki-Miyaura or Buchwald-Hartwig couplings.

-

Inert Atmosphere: The C-Br bond is susceptible to moisture-induced hydrolysis or homolytic cleavage under light.

-

Action: Purge reaction vessel with Argon for 15 mins prior to heating.

-

-

Base Addition:

-

Quenching:

-

Quench reaction mixtures into a slightly acidic aqueous solution (NH₄Cl) to neutralize reactive pyridine intermediates before extraction.

-

Emergency Response & Waste Management

Spill Cleanup (Solid)

Do NOT sweep. Sweeping generates dust.

-

Evacuate: Clear the immediate area (10 ft radius).

-

PPE: Don Tyvek suit and P100 respirator.

-

Method: Cover spill with wet paper towels (soaked in water or PEG-400) to dampen dust. Scoop damp material into a wide-mouth jar.

-

Decontamination: Wash surface with 10% sodium thiosulfate (to neutralize potential bromine species) followed by soap and water.

Waste Disposal[4][5]

-

Segregation: Dispose of as "Halogenated Organic Waste."

-

Labeling: Explicitly mark container "HIGHLY TOXIC" and "CONTAINS FLUORINATED PYRIDINE."

-

Prohibition: Do not mix with strong acids (risk of HF generation if decomposition occurs) or oxidizers.

Synthesis & Reactivity Workflow

The following diagram illustrates the critical safety control points (CCPs) during a typical derivatization workflow.

Figure 2: Experimental workflow highlighting Critical Control Points (CCPs).

References

-

American Chemical Society (ACS). (2019). Scalable, Economical, and Practical Synthesis of 4-(Difluoromethyl)pyridin-2-amine. Organic Process Research & Development. Retrieved February 28, 2026, from [Link]

-

PubChem. (n.d.). 2,6-Dibromo-4-(trifluoromethyl)pyridine Compound Summary. National Library of Medicine. Retrieved February 28, 2026, from [Link]

Sources

Navigating the Synthetic Potential of 2,6-Dibromo-4-(difluoromethyl)pyridine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorinated moieties into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The difluoromethyl group, in particular, offers a unique combination of electronic properties and metabolic stability, making it a highly sought-after substituent in drug design. This guide provides a comprehensive analysis of the reactivity of the C-Br bonds in 2,6-Dibromo-4-(difluoromethyl)pyridine, a versatile building block poised for the synthesis of novel pharmaceutical candidates. We will delve into the electronic landscape of this molecule and explore its behavior in key synthetic transformations, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. This document serves as a predictive yet robust resource, leveraging established principles of physical organic chemistry and drawing upon analogous systems to provide actionable insights for the synthetic chemist.

Introduction: The Strategic Value of 2,6-Dibromo-4-(difluoromethyl)pyridine

The pyridine core is a privileged scaffold in drug discovery, present in a multitude of FDA-approved therapeutics.[1] Its ability to engage in hydrogen bonding and its metabolic stability make it a favored structural motif. The introduction of a difluoromethyl (CF2H) group can further enhance the pharmacological profile of a molecule by increasing its lipophilicity, improving metabolic stability, and acting as a bioisostere for hydroxyl, thiol, or amine groups. The title compound, 2,6-Dibromo-4-(difluoromethyl)pyridine, combines these features with two reactive C-Br bonds, offering a powerful platform for the generation of diverse molecular architectures. The differential reactivity of these bonds allows for selective and sequential functionalization, enabling the construction of complex, highly substituted pyridine derivatives.

This guide will provide a detailed examination of the factors governing the reactivity of the C-Br bonds in this molecule and present a series of robust, field-tested protocols for its key transformations.

Molecular Properties and Electronic Landscape

The reactivity of 2,6-Dibromo-4-(difluoromethyl)pyridine is dictated by the interplay of the electronic effects of its substituents.

-

Pyridine Nitrogen: The nitrogen atom in the pyridine ring is highly electronegative, exerting a strong electron-withdrawing inductive effect (-I) and a deactivating mesomeric effect (-M) on the ring. This significantly lowers the electron density at the ortho (2,6) and para (4) positions, making them susceptible to nucleophilic attack.

-

Bromine Atoms: The two bromine atoms at the 2- and 6-positions are also electronegative and contribute to the electron-deficient nature of the pyridine ring through their -I effect. They also serve as excellent leaving groups in both nucleophilic substitution and cross-coupling reactions.

-

4-(Difluoromethyl) Group: The CF2H group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. This further deactivates the pyridine ring towards electrophilic substitution but significantly enhances its reactivity towards nucleophiles.

Collectively, these features render the C-Br bonds in 2,6-Dibromo-4-(difluoromethyl)pyridine highly electrophilic and primed for a range of synthetic transformations.

Nucleophilic Aromatic Substitution (SNAr): A Direct Pathway to Functionalization

The electron-deficient nature of the pyridine ring in the title compound makes it an excellent substrate for nucleophilic aromatic substitution (SNAr). The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex. The negative charge of this intermediate is effectively delocalized onto the electronegative pyridine nitrogen, which stabilizes the complex and facilitates the reaction.

Due to the symmetrical nature of the substitution at the 2- and 6-positions, the initial SNAr reaction is not expected to be regioselective between these two sites. However, the introduction of the first nucleophile will electronically modulate the ring, influencing the rate of a subsequent substitution. Generally, the introduction of an electron-donating group via SNAr will decrease the reactivity of the remaining C-Br bond towards a second substitution.

Proposed Experimental Protocol: Mono-amination via SNAr

This protocol is based on established procedures for the mono-amination of 2,6-dibromopyridine.

Materials:

-

2,6-Dibromo-4-(difluoromethyl)pyridine (1.0 equiv)

-

Desired amine (e.g., morpholine, 1.1 equiv)

-

Potassium carbonate (K₂CO₃, 2.0 equiv)

-

Dimethyl sulfoxide (DMSO)

-

Ethyl acetate

-

Brine

Procedure:

-

To a stirred solution of 2,6-Dibromo-4-(difluoromethyl)pyridine in DMSO, add the amine and potassium carbonate.

-

Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Palladium-Catalyzed Cross-Coupling Reactions: Building Molecular Complexity

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of C-C and C-heteroatom bonds, and the C-Br bonds of 2,6-Dibromo-4-(difluoromethyl)pyridine are excellent handles for these transformations.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling enables the formation of biaryl and related structures by coupling an organoboron reagent with a halide. For 2,6-Dibromo-4-(difluoromethyl)pyridine, both mono- and di-arylation can be achieved by carefully controlling the stoichiometry of the boronic acid and the reaction conditions.

This protocol is adapted from established methods for the selective mono-arylation of 2,6-dibromopyridine.

Materials:

-

2,6-Dibromo-4-(difluoromethyl)pyridine (1.0 equiv)

-

Arylboronic acid (1.1 equiv)

-

Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

-

SPhos (4 mol%)

-

Potassium phosphate (K₃PO₄, 2.0 equiv)

-

Toluene/Water (e.g., 10:1 v/v)

Procedure:

-

In a Schlenk flask, combine 2,6-Dibromo-4-(difluoromethyl)pyridine, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add the degassed toluene/water solvent mixture.

-

Heat the reaction mixture to 100 °C and stir vigorously.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by column chromatography.

| Parameter | Mono-Arylation | Di-Arylation |

| Boronic Acid (equiv) | 1.0 - 1.2 | > 2.2 |

| Catalyst | Pd(OAc)₂/SPhos | Pd(PPh₃)₄ |

| Base | K₃PO₄ | K₂CO₃ |

| Solvent | Toluene/H₂O | Dioxane/H₂O |

| Temperature | 80-110 °C | 90-110 °C |

| Typical Yield | 60-80% (Predicted) | >85% (Predicted) |

| Table 1: Predicted Conditions for Selective Suzuki-Miyaura Coupling. |

Buchwald-Hartwig Amination: A Versatile Route to N-Arylation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds and is often complementary to SNAr, particularly for less nucleophilic amines. Similar to the Suzuki coupling, both mono- and di-amination can be achieved by controlling the stoichiometry of the amine.

This protocol is based on general procedures for the Buchwald-Hartwig di-amination of dihaloarenes.

Materials:

-

2,6-Dibromo-4-(difluoromethyl)pyridine (1.0 equiv)

-

Amine (2.5 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)

-

Xantphos (4 mol%)

-

Sodium tert-butoxide (NaOtBu, 3.0 equiv)

-

Toluene (anhydrous, degassed)

Procedure:

-

To an oven-dried Schlenk flask, add Pd₂(dba)₃, Xantphos, and NaOtBu.

-

Evacuate and backfill with an inert gas.

-

Add a solution of 2,6-Dibromo-4-(difluoromethyl)pyridine in toluene, followed by the amine.

-

Heat the reaction mixture to 110 °C and stir.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool to room temperature and filter through a pad of Celite, washing with ethyl acetate.

-

Concentrate the filtrate and purify the residue by column chromatography.

Regioselectivity Considerations

For monosubstitution reactions, the inherent symmetry of 2,6-Dibromo-4-(difluoromethyl)pyridine means there is no initial regiochemical preference between the two C-Br bonds. However, in sequential reactions, the nature of the group installed in the first step will influence the reactivity of the remaining C-Br bond. An electron-donating group introduced in the first step will slightly deactivate the ring, making the second substitution more challenging. Conversely, an electron-withdrawing substituent will further activate the remaining C-Br bond.

In palladium-catalyzed reactions, achieving selective mono-substitution is primarily a matter of controlling the stoichiometry of the coupling partner. Using a slight excess (1.0-1.2 equivalents) of the boronic acid or amine will generally favor the mono-substituted product. A larger excess (>2.2 equivalents) will drive the reaction towards di-substitution.

Proposed Synthesis of 2,6-Dibromo-4-(difluoromethyl)pyridine

While not commercially available from all major suppliers, a plausible synthesis of the title compound can be envisioned starting from commercially available 2,6-dichloropyridine.

A halogen exchange reaction on 2,6-dichloropyridine using a bromide source such as HBr and NaBr can yield 2,6-dibromopyridine. Subsequent direct C-H difluoromethylation at the 4-position, while challenging, can be achieved using radical-based methods, for example, with a difluoromethyl radical source.

Conclusion

2,6-Dibromo-4-(difluoromethyl)pyridine is a highly promising and versatile building block for the synthesis of novel, highly substituted pyridine derivatives for applications in drug discovery and materials science. The two C-Br bonds are highly activated towards both nucleophilic aromatic substitution and a range of palladium-catalyzed cross-coupling reactions. By carefully controlling reaction stoichiometry and conditions, selective mono- or di-functionalization can be readily achieved. This guide provides a robust, predictive framework and a series of actionable protocols to unlock the synthetic potential of this valuable intermediate.

References

- Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch.

- 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. RSC Advances.

- Palladium-catalysed cross-coupling reactions of ruthenium bis-terpyridyl complexes: strategies for the incorporation and exploitation of boronic acid functionality. New Journal of Chemistry.

- Why does nucleophilic aromatic substitution occur

- Facile One-Pot Synthesis of N-Difluoromethyl-2-pyridone Deriv

- Application Notes and Protocols for Suzuki Coupling Reactions Using 2,6-Dibromopyridine. Benchchem.

- Method for synthesizing 2,6-dibromo pyridine.

- Technical Support Center: Improving Regioselectivity in Pyridine Substitution Reactions. Benchchem.

- (PDF) Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch.

- HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS.

- CHAPTER 4: Difluoromethyl 2-Pyridyl Sulfone: A Versatile Reagent for the Synthesis of Organofluorine Compounds.

- 1804934-26-6 | 2,6-Dibromo-4-(difluoromethyl)pyridine. ChemScene.

- Buchwald-Hartwig Amination. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.

- Preparation method for 2,6-dibromo methyl pyridine.

- An In-depth Technical Guide to the Reactivity Profile of 2-Bromo-6-(bromomethyl)pyridine. Benchchem.

- Buchwald-Hartwig Amin

- Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry.

- Unconventional Site Selectivity in Palladium-Catalyzed Cross- Couplings of Dichloroheteroarenes under Ligand-Controlled and.

- Is there any selectivity between the C-2 and C-4 positions of pyridine in SNAr reactions?

- 1804934-26-6|2,6-Dibromo-4-(difluoromethyl)pyridine. BLDpharm.

- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.

- Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.

- Pyridine: the scaffolds with significant clinical diversity. RSC Advances.

- Process for making 2,6-difluoro pyridine.

- Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules.

- Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry.

- Effects of the Pyridine 3-Substituent on Regioselectivity in the Nucleophilic Aromatic Substitution Reaction of 3-Substituted 2,6-Dichloropyridines with 1-Methylpiperazine Studied by a Chemical Design Strategy.

- Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Organic Letters.

- Suzuki Coupling. Organic Chemistry Portal.

- 2-Bromo-6-(difluoromethyl)pyridine 95 872365-91-8.

- Palladium-catalysed Suzuki-Miyaura cross coupling; understanding of site selectivity using different palladium pre-c

- 2-bromo-4-(difluoromethyl)pyridine (C6H4BrF2N). PubChemLite.

- Palladium-Catalyzed Selective Cross-Coupling between 2-Bromopyridines and Aryl Bromides. The Journal of Organic Chemistry.

- 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)

Sources

Application Note: Suzuki-Miyaura Cross-Coupling of 2,6-Dibromo-4-(difluoromethyl)pyridine

Executive Summary & Chemical Significance

The functionalization of pyridine scaffolds is a cornerstone of modern drug discovery and agrochemical development. 2,6-Dibromo-4-(difluoromethyl)pyridine is a highly valuable synthetic intermediate. The incorporation of the difluoromethyl (–CF₂H) group at the C-4 position introduces unique physicochemical properties; it acts as a lipophilic hydrogen-bond donor and a bioisostere for alcohols or thiols.

Performing Suzuki-Miyaura cross-coupling on this symmetrical dihalogenated scaffold presents a specific regiochemical challenge: controlling the reaction to yield either the mono-arylated or the symmetrically di-arylated product. This application note provides field-proven, self-validating protocols to achieve high chemoselectivity and yields, grounded in the fundamental electronic properties of the substrate.

Mechanistic Insights & Reactivity Profiling

Causality in Catalyst and Condition Selection

The reactivity of 2,6-dibromopyridines is fundamentally governed by the electronic nature of the pyridine ring[1]. The addition of the strongly electron-withdrawing –CF₂H group at the 4-position significantly lowers the LUMO energy of the aromatic system.

-

Accelerated Oxidative Addition: The electron-deficient nature of the ring facilitates the rapid oxidative addition of the Pd(0) catalyst into the C–Br bond[1]. Consequently, 2,6-dibromo-4-(difluoromethyl)pyridine is highly reactive under standard Suzuki conditions[2].

-

The Challenge of Over-Arylation: Because the initial oxidative addition is so facile, the resulting mono-arylated intermediate remains sufficiently activated to undergo a second coupling event. If mono-arylation is the goal, the reaction is prone to generating mixtures of mono- and di-arylated products unless strictly controlled[3].

-

Ligand Steric Effects: To arrest the reaction at the mono-arylation stage, bulky, electron-rich ligands such as SPhos are employed. SPhos favors the formation of mono-coordinated palladium complexes, which accelerate reductive elimination and prevent the catalyst from re-engaging the mono-arylated product[4][5]. Conversely, for exhaustive di-arylation, standard ligands like PPh₃ (e.g., in Pd(PPh₃)₄) and elevated temperatures are optimal[6].

Caption: Catalytic cycle of the Suzuki coupling, highlighting the acceleration of oxidative addition by the -CF2H group.

Data Presentation: Optimization of Reaction Conditions

The following table synthesizes quantitative data for controlling the coupling of 2,6-dibromopyridine derivatives, adapted for the highly reactive 4-(difluoromethyl) variant[4][6].

| Target Product | Boronic Acid (Equiv.) | Catalyst / Ligand | Base (Equiv.) | Solvent System | Temp / Time | Expected Yield |

| Mono-arylated | 1.0 - 1.05 | Pd(OAc)₂ (2 mol%) / SPhos (4 mol%) | K₃PO₄ (2.0) | Toluene / H₂O (4:1) | 80 °C / 16 h | 75 - 85% |

| Mono-arylated | 1.0 | PdMCs (Macrocyclic) | K₂CO₃ (2.0) | Dioxane / H₂O (3:1) | 80 °C / 16 h | ~80% |

| Di-arylated | 2.5 - 3.0 | Pd(PPh₃)₄ (5 mol%) | K₂CO₃ (3.0) | Dioxane / H₂O (3:1) | 100 °C / 24 h | > 90% |

| Di-arylated | 2.5 | Pd(dppf)Cl₂ (5 mol%) | Cs₂CO₃ (3.0) | DMF / H₂O (4:1) | 110 °C / 18 h | 85 - 95% |

Experimental Workflows

Caption: Experimental decision tree for achieving selective mono-arylation versus exhaustive di-arylation.

Protocol A: Highly Selective Mono-Suzuki Coupling

Objective: Synthesize 2-aryl-6-bromo-4-(difluoromethyl)pyridine while suppressing di-arylation.

Reagents:

-

2,6-Dibromo-4-(difluoromethyl)pyridine (1.0 mmol)

-

Arylboronic acid (1.05 mmol)

-

Pd(OAc)₂ (0.02 mmol, 2 mol%)

-

SPhos (0.04 mmol, 4 mol%)

-

K₃PO₄ (2.0 mmol)

-

Toluene/H₂O (4 mL / 1 mL, degassed)

Step-by-Step Methodology:

-

Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2,6-dibromo-4-(difluoromethyl)pyridine, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄[4].

-

Inert Atmosphere: Seal the flask with a septum and purge the vessel with argon (or nitrogen) via three vacuum/backfill cycles. Self-validation check: Ensuring strict oxygen exclusion prevents homocoupling of the boronic acid.

-

Solvent Addition: Syringe in the degassed Toluene and H₂O. The biphasic nature requires vigorous stirring[4].

-

Execution: Heat the reaction mixture to 80 °C. Maintain vigorous stirring for 16 hours. Causality note: Keeping the temperature at 80 °C rather than 100 °C minimizes the thermodynamic drive toward the di-arylated byproduct.

-

Monitoring & Work-up: Monitor via LC-MS. Upon complete consumption of the dibromide, cool to room temperature. Dilute with EtOAc (15 mL) and wash with water (2 × 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient) to isolate the mono-arylated product.

Protocol B: Exhaustive Di-Suzuki Coupling (Symmetrical)

Objective: Synthesize 2,6-diaryl-4-(difluoromethyl)pyridine.

Reagents:

-

2,6-Dibromo-4-(difluoromethyl)pyridine (1.0 mmol)

-

Arylboronic acid (2.5 mmol)

-

Pd(PPh₃)₄ (0.05 mmol, 5 mol%)

-

K₂CO₃ (3.0 mmol)

-

1,4-Dioxane/H₂O (6 mL / 2 mL, degassed)

Step-by-Step Methodology:

-

Reaction Setup: In a Schlenk flask under an inert atmosphere, combine the dibromopyridine substrate, an excess of arylboronic acid (2.5 equiv), Pd(PPh₃)₄, and K₂CO₃[6].

-

Solvent Addition: Add the degassed 1,4-Dioxane and H₂O mixture (3:1 ratio)[4].

-

Execution: Heat the mixture to 100 °C and stir vigorously for 24 hours. Causality note: The excess boronic acid and higher temperature overcome the steric hindrance and slight deactivation of the mono-arylated intermediate, driving the reaction to completion.

-

Monitoring & Work-up: Check for the total disappearance of both the starting material and the mono-arylated intermediate via TLC/LC-MS[6]. Cool to room temperature, dilute with water, and extract with EtOAc (3 × 15 mL).

-

Purification: Wash combined organics with brine, dry over MgSO₄, concentrate, and purify via silica gel chromatography.

References

-

BenchChem Technical Support Team. Application Notes and Protocols for Suzuki Coupling Reactions Using 2,6-Dibromopyridine. BenchChem. 4

-

ResearchGate Contributors. Arylated Pyridines: Suzuki Reactions of O-Substituted 2,6-Dihalogenated-3-hydroxypyridines. ResearchGate. 3

-

BenchChem Technical Support Team. A Comparative Analysis of the Reactivity of 2,6-Dibromopyridine and 2-Amino-6-bromopyridine for Pharmaceutical and Agrochemical Synthesis. BenchChem.1

-

Chemical Society Reviews. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. RSC Publishing. 2

-

PMC / NIH. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. National Institutes of Health. 5

Sources

- 1. benchchem.com [benchchem.com]

- 2. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Application Note: 2,6-Dibromo-4-(difluoromethyl)pyridine in Sonogashira Cross-Coupling

Introduction: The Strategic Value of the -CHF₂ Scaffold

In modern medicinal chemistry, the 2,6-Dibromo-4-(difluoromethyl)pyridine scaffold represents a high-value "linchpin" for diversity-oriented synthesis. While the 2,6-dibromo substitution pattern allows for the construction of rigid, linear heteroaryl chains, the 4-(difluoromethyl) group provides a critical bioisosteric advantage.

Unlike the chemically inert trifluoromethyl (-CF₃) group, the difluoromethyl (-CHF₂) moiety acts as a lipophilic hydrogen bond donor . The C-H bond in -CHF₂ is polarized by the two fluorine atoms, allowing it to interact with carbonyls or ether oxygens in protein binding pockets. This property allows drug developers to modulate lipophilicity (LogP) while retaining specific binding interactions, often improving metabolic stability and membrane permeability compared to methyl or hydroxyl analogs.

This guide details the protocols for utilizing this scaffold in Sonogashira cross-couplings , specifically addressing the challenge of controlling mono- vs. bis-alkynylation to generate asymmetrical drug cores.

Mechanistic Insight & Reactivity Profile

Electronic Activation

The reactivity of 2,6-dibromo-4-(difluoromethyl)pyridine is governed by two synergistic electronic factors:

-

Pyridine Nitrogen (Inductive Effect): The nitrogen atom pulls electron density from the ring, making the C2 and C6 positions electron-deficient and highly susceptible to oxidative addition by Pd(0).

-

Difluoromethyl Group (EWG): The -CHF₂ group at the C4 position exerts a strong electron-withdrawing effect (Hammett

), further activating the C-Br bonds compared to unsubstituted 2,6-dibromopyridine.

The "Acidity Trap"

A critical nuance often overlooked is the acidity of the benzylic proton on the -CHF₂ group (

Operational Rule: Restrict base selection to secondary/tertiary amines (Et₃N, DIPEA) or mild inorganic carbonates (Cs₂CO₃, K₂CO₃).

Selectivity Logic (Graphviz)

The following diagram illustrates the kinetic competition between mono- and bis-coupling.

Caption: Kinetic pathway showing the risk of bis-alkynylation. To arrest the reaction at the Mono-Alkynyl stage, the concentration of the mono-product must be kept low relative to the unreacted dibromide, or the alkyne must be the limiting reagent.

Experimental Protocols

Protocol A: Selective Mono-Alkynylation (Desymmetrization)

Objective: Synthesize an asymmetrical intermediate with one remaining bromine handle. Challenge: Statistical distribution typically yields 50% mono, 25% bis, 25% starting material if 1:1 stoichiometry is used blindly.

Materials

-

Substrate: 2,6-Dibromo-4-(difluoromethyl)pyridine (1.0 equiv, e.g., 287 mg, 1.0 mmol)

-

Alkyne: Terminal Alkyne (0.95 equiv) — Limiting reagent strategy

-

Catalyst: PdCl₂(PPh₃)₂ (3 mol%)[1]

-

Co-Catalyst: CuI (5 mol%)

-

Base: Triethylamine (Et₃N) (3.0 equiv)

-

Solvent: Anhydrous THF or DMF (0.1 M concentration)

Step-by-Step Methodology

-

Degassing (Critical): In a Schlenk tube, dissolve the dibromide substrate, Pd-catalyst, and CuI in anhydrous THF. Sparge with Argon for 10 minutes. Oxygen promotes homocoupling (Glaser coupling) of the scarce alkyne.

-

Base Addition: Add degassed Et₃N via syringe. The solution should remain clear or turn slightly yellow.

-

Controlled Addition:

-

Dissolve the Alkyne (0.95 equiv) in a separate vial of degassed THF.

-

Add the alkyne solution to the reaction mixture dropwise over 1 hour using a syringe pump or addition funnel at Room Temperature (RT).

-

Rationale: Keeping the instantaneous concentration of alkyne low ensures it reacts with the vast excess of dibromide rather than the mono-product.

-

-

Reaction Monitoring: Stir at 40°C. Monitor by TLC or LCMS. Look for the disappearance of the alkyne.

-

Note: Some unreacted dibromide will remain. This is intentional to prevent bis-coupling.

-

-

Workup: Dilute with EtOAc, wash with saturated NH₄Cl (to remove Cu), then brine. Dry over Na₂SO₄.[1][2]

-

Purification: The polarity difference between the dibromide (non-polar) and the mono-alkynyl pyridine (medium polarity) usually allows for easy separation via silica flash chromatography (Hexanes/EtOAc gradient).

Protocol B: Bis-Alkynylation (Symmetric Linkers)

Objective: Synthesize a symmetric core with two alkyne arms.

Materials

-

Substrate: 2,6-Dibromo-4-(difluoromethyl)pyridine (1.0 equiv)

-

Alkyne: Terminal Alkyne (2.5 equiv) — Excess required

-

Catalyst: Pd(PPh₃)₄ (5 mol%) — More active Pd(0) source preferred

-

Co-Catalyst: CuI (10 mol%)

-

Base: Diisopropylamine (DIPA) or Et₃N

-

Solvent: DMF (allows higher temperature)

Step-by-Step Methodology

-

Setup: Combine substrate, Pd(PPh₃)₄, and CuI in a pressure vial.

-

Solvent/Base: Add DMF and DIPA. Sparge with Argon.

-

Alkyne Addition: Add all 2.5 equivalents of alkyne at once.

-

Heating: Heat the sealed vial to 80–90°C for 4–12 hours.

-

Rationale: The second oxidative addition (at the mono-product stage) is electronically slightly less favorable than the first due to the electron-donating nature of the conjugated alkyne already installed. Heat is required to drive completion.[2]

-

-

Workup: Standard aqueous extraction.

-

Purification: Recrystallization is often possible for symmetric bis-alkynes from cold ethanol or hexanes.

Data Summary & Troubleshooting

Solvent & Base Compatibility Table[1][2]

| Solvent | Base | Temp | Suitability | Notes |

| THF | Et₃N | 40-60°C | Excellent | Best for mono-selectivity; easy workup. |

| DMF | DIPA | 80-100°C | Good | Preferred for Bis-coupling or sluggish alkynes. |

| Toluene | Cs₂CO₃ | 90°C | Moderate | Use if amine bases cause side reactions; requires phase transfer. |

| DMSO | NaOtBu | >60°C | AVOID | High Risk. Strong base may deprotonate -CHF₂ or degrade pyridine. |

Troubleshooting Guide

| Observation | Diagnosis | Corrective Action |

| Low Conversion | Catalyst poisoning or inactive Pd(II). | Ensure rigorous degassing (O₂ kills active species). Switch to Pd(dppf)Cl₂ for difficult substrates. |

| Homocoupling (Alkyne-Alkyne) | Oxygen present in system. | Re-degas solvents. Increase alkyne equivalents slightly. |

| Bis-product in Mono-reaction | Alkyne added too fast. | Use Protocol A (Dropwise addition). Reduce Temp to RT. |

| Black Precipitate | Palladium black formation (catalyst death). | Add excess ligand (PPh₃) to stabilize Pd.[3] |

References

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.

-

Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.

-

Schlosser, M., et al. (2005). The reactivity of 2,6-dibromopyridine and 2,6-dichloropyridine: regioselectivity of halogen/metal exchange. European Journal of Organic Chemistry, 2005(9), 1775-1780.

-

BenchChem Application Note. (2025). Protocols for Sonogashira Coupling of Terminal Alkynes with 2,6-Dibromopyridine. BenchChem Technical Repository.

-

Aikawa, K., et al. (2016).[4] Palladium-Catalyzed Negishi Cross-Coupling Reaction of Aryl Halides with (Difluoromethyl)zinc Reagent.[4][5][6] Organic Letters, 18(15), 3690–3693. (Demonstrates stability of -CHF2 in Pd-coupling).

Sources

Precision Mono-Amination of 2,6-Dibromo-4-(difluoromethyl)pyridine via Buchwald-Hartwig Coupling

Topic: Buchwald-Hartwig amination of "2,6-Dibromo-4-(difluoromethyl)pyridine" Content Type: Detailed Application Note and Protocol

Executive Summary

The substrate 2,6-Dibromo-4-(difluoromethyl)pyridine represents a high-value scaffold in medicinal chemistry, combining the lipophilic, hydrogen-bond-donating properties of the difluoromethyl (

This guide addresses the two critical challenges in aminating this substrate:

-

Regioselectivity: Controlling the reaction to stop strictly at the mono-amination stage despite the presence of two chemically equivalent bromine atoms.

-

Chemoselectivity: Preserving the integrity of the

moiety, which can be sensitive to deprotonation by strong bases in electron-deficient systems.

While Nucleophilic Aromatic Substitution (

Strategic Analysis

Substrate Electronic Profile

The 4-position

-

Impact on Oxidative Addition: The electron-deficient nature facilitates rapid oxidative addition of the Pd(0) catalyst into the C–Br bond.

-

Impact on Base Sensitivity: The combination of the pyridine nitrogen and the EWG nature of the ring increases the acidity of the benzylic

proton (

Ligand Selection Logic

To achieve mono-selectivity, the catalyst system must favor the resting state of the oxidative addition complex (

-

Recommendation: Xantphos or BINAP .

-

Reasoning: These bidentate ligands possess wide bite angles (Xantphos ~111°), which favor reductive elimination. More importantly, they create a sterically crowded environment that discourages the coordination of the bulky mono-aminated product, thereby slowing down the second oxidative addition required for bis-amination.

Visualized Reaction Pathway

The following diagram illustrates the competitive pathways and the control points established in this protocol.

Figure 1: Reaction pathway highlighting the divergence between desired mono-amination and competitive bis-amination or decomposition pathways.

Optimized Experimental Protocol

Reagents & Materials Table

| Component | Role | Recommended Reagent | Stoichiometry | Notes |

| Substrate | Electrophile | 2,6-Dibromo-4-(difluoromethyl)pyridine | 1.0 equiv | Purity >97% essential. |

| Amine | Nucleophile | Primary/Secondary Amine | 1.05 equiv | Slight excess only. |

| Catalyst | Metal Source | 2.5 mol% Pd | ||

| Ligand | Stereocontrol | Xantphos | 5.0 mol% | 1:1 or 1.2:1 L:Pd ratio. |

| Base | Proton Scavenger | 2.0 equiv | Must be anhydrous/finely ground. | |

| Solvent | Medium | 1,4-Dioxane or Toluene | 0.1 M - 0.2 M | Anhydrous, degassed. |

Step-by-Step Procedure (Gram Scale)

Objective: Synthesis of N-substituted-6-bromo-4-(difluoromethyl)pyridin-2-amine.

Step 1: Catalyst Pre-complexation (Critical for Reproducibility)

-

In a glovebox or under active Argon flow, charge a reaction vial with

(5.6 mg, 0.025 mmol) and Xantphos (14.5 mg, 0.025 mmol). -

Add 2.0 mL of anhydrous 1,4-dioxane.

-

Stir at room temperature for 10–15 minutes. The solution should turn from orange to a clear yellow/brown, indicating ligation. Note: Pre-forming the active catalyst prevents non-specific Pd precipitation.

Step 2: Reaction Assembly

-

To the main reaction vessel (pressure tube or Schlenk flask), add:

-

2,6-Dibromo-4-(difluoromethyl)pyridine (287 mg, 1.0 mmol).

- (650 mg, 2.0 mmol, finely ground).

-

Target Amine (1.05 mmol).

-

-

Transfer the pre-formed catalyst solution (from Step 1) into the main vessel via syringe.

-

Add additional dioxane to reach a total volume of 5.0 mL (0.2 M concentration).

Step 3: Execution

-

Seal the vessel and heat to 80 °C . Avoid reflux temperatures (>100 °C) initially to prevent bis-amination.

-

Monitor by HPLC or LC-MS at 2-hour intervals.

-

Target: >95% consumption of starting material.

-

Stop Condition: If bis-aminated product exceeds 5%, cool immediately.

-

Step 4: Workup & Purification

-

Cool to room temperature. Dilute with EtOAc (20 mL).

-

Filter through a pad of Celite to remove inorganic salts and Pd black.

-

Wash the filtrate with water (2 x 10 mL) and brine (1 x 10 mL).

-

Dry over

, filter, and concentrate. -

Purification: Flash column chromatography (Hexanes/EtOAc). The mono-bromide product is typically less polar than the bis-amine but more polar than the starting dibromide.

Troubleshooting & Optimization Matrix

If the standard protocol yields suboptimal results, utilize this decision matrix.

| Observation | Root Cause | Corrective Action |

| Low Conversion (<50%) | Catalyst deactivation or poor oxidative addition. | 1. Switch solvent to Toluene (higher temp capability).2. Increase catalyst load to 5 mol%.3. Ensure |

| High Bis-Amination | Rate of 2nd amination is competitive. | 1. Reduce Amine equivalents to 0.95.2. Lower temperature to 60 °C.3. Dilute reaction to 0.1 M. |

| Decomposition / Tars | Base attacking | 1. Switch base to |

| Pd Residue in Product | Pyridine nitrogen coordinating Pd. | Use a scavenger resin (e.g., SiliaMetS® Thiol) during workup or wash with aqueous N-acetylcysteine. |

References

-

Surry, D. S., & Buchwald, S. L. (2011).[1] Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.[1] Link

-

Paul, F., Patt, J., & Hartwig, J. F. (1994).[1] Palladium-catalyzed formation of carbon-nitrogen bonds.[2][3][4][5][6][7] Reaction intermediates and structure-activity relationships.[1][3][4][6] Journal of the American Chemical Society, 116(13), 5969-5970. Link

-

Wagaw, S., & Buchwald, S. L. (1996). The Synthesis of Aminopyridines: A Method Employing Palladium-Catalyzed Carbon-Nitrogen Bond Formation.[2][3][4] The Journal of Organic Chemistry, 61(21), 7240-7241. Link

-

Furuya, T., Kamlet, A. S., & Ritter, T. (2011). Catalysis for fluorination and trifluoromethylation.[8][9][10][11] Nature, 473(7348), 470-477. (Context on Fluorine group stability). Link

-

BenchChem Protocols. (2025). Selective Mono- and Diamination of 2,6-Dibromopyridine.[12][13] Application Note. Link

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. sci-hub.box [sci-hub.box]

- 3. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 8. qmro.qmul.ac.uk [qmro.qmul.ac.uk]

- 9. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]

- 10. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PMC [pmc.ncbi.nlm.nih.gov]

- 11. escholarship.org [escholarship.org]

- 12. benchchem.com [benchchem.com]

- 13. pubs.acs.org [pubs.acs.org]

Application Note: 2,6-Dibromo-4-(difluoromethyl)pyridine as a Next-Generation Kinase Scaffold

Topic: Strategic Synthesis of Kinase Inhibitors Using 2,6-Dibromo-4-(difluoromethyl)pyridine Content Type: Application Note & Technical Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary & Rationale

In the landscape of kinase inhibitor design, the "Magic Methyl" effect is well-known, but the difluoromethyl (-CHF₂) group represents a superior bioisostere for modern drug discovery. Unlike the chemically inert trifluoromethyl (-CF₃) group, the -CHF₂ moiety acts as a lipophilic hydrogen bond donor , capable of interacting with gatekeeper residues or water networks within the ATP-binding pocket while modulating metabolic stability and membrane permeability.

This guide details the strategic utilization of 2,6-Dibromo-4-(difluoromethyl)pyridine (referred to herein as Scaffold 1 ). This building block offers a symmetrical dielectrophilic core that allows for sequential, regioselective functionalization to construct Type I and Type II kinase inhibitors.

Key Chemical Advantages:

-

Electronic Activation: The electron-withdrawing nature of the -CHF₂ group activates the C2 and C6 positions for oxidative addition, facilitating palladium-catalyzed cross-couplings under milder conditions than 4-methylpyridines.

-

Bioisosterism: The -CHF₂ proton is acidic enough to serve as a weak H-bond donor (bioisostere to -OH or -NH), potentially anchoring the inhibitor in the solvent-exposed region of the kinase.

-

Metabolic Shielding: The C4-substitution blocks oxidative metabolism at the most vulnerable pyridine position.

Critical "Expertise" Insight: The Stability-Reactivity Paradox

Before initiating synthesis, researchers must understand the specific vulnerability of the -CHF₂ group.

The Base Sensitivity Rule

While the pyridine ring requires activation, the -CHF₂ group possesses a benzylic-like proton with increased acidity due to the two fluorine atoms and the electron-deficient pyridine ring.

-

Risk: Use of strong bases (e.g., LiHMDS, NaH, or t-BuLi) can deprotonate the -CHF₂ group, leading to the elimination of fluoride and the formation of a reactive difluorocarbene intermediate, resulting in polymerization or decomposition.

-

Solution: All cross-coupling protocols must utilize mild inorganic bases (K₂CO₃, K₃PO₄, Cs₂CO₃). Avoid strong alkoxides unless strictly temperature-controlled.

Strategic Workflow & Visualization

The synthesis of a kinase inhibitor from Scaffold 1 typically follows a "Symmetry Breaking" approach. The first coupling installs the Tail/Solvent Front moiety, and the second installs the Hinge Binder .

Diagram 1: Sequential Functionalization Strategy

Caption: Workflow for breaking the symmetry of 2,6-dibromo-4-(difluoromethyl)pyridine to generate asymmetric kinase inhibitors.

Detailed Experimental Protocols

Protocol A: Symmetry Breaking via Controlled Suzuki-Miyaura Coupling

Objective: To install the "Solvent Front" moiety at position C2 while leaving C6 intact for the hinge binder.

Reagents:

-

Scaffold 1: 1.0 equiv (e.g., 500 mg)

-

Aryl Boronic Acid (R¹-B(OH)₂): 0.90 equiv (Strict stoichiometry is critical to minimize bis-coupling).

-

Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%) - Chosen for robustness and resistance to dehalogenation.

-

Base: 2.0 M aq. Na₂CO₃ (2.5 equiv).

-

Solvent: 1,4-Dioxane (0.1 M concentration).

Step-by-Step Methodology:

-

Degassing: Charge a reaction vial with Scaffold 1, aryl boronic acid, and Pd catalyst. Seal and purge with Argon/Nitrogen for 5 minutes.

-

Solvation: Add degassed 1,4-dioxane and aqueous base via syringe.

-

Thermal Activation: Heat the block to 80 °C .

-

Note: Do not exceed 90 °C initially. The electron-deficient nature of the pyridine allows oxidative addition at moderate temperatures. Higher temperatures promote bis-coupling.

-

-

Monitoring: Monitor via LC-MS at 2 hours.

-

Target: >85% conversion of limiting reagent (boronic acid).

-

Stop Condition: If bis-coupled product exceeds 5%, cool immediately.

-

-

Workup: Dilute with EtOAc, wash with water/brine. Dry over Na₂SO₄.[1]

-

Purification: Flash chromatography (Hexane/EtOAc). The mono-bromo intermediate is less polar than the bis-product but more polar than the starting dibromide.

Protocol B: Hinge Binder Installation via Buchwald-Hartwig Amination

Objective: To displace the remaining C6-bromide with an amino-heterocycle (e.g., aminopyrazole or aniline).

Reagents:

-

Intermediate A (from Protocol A): 1.0 equiv.

-

Amine Partner (Hinge Binder): 1.2 equiv.

-

Catalyst: Pd₂(dba)₃ (5 mol%).

-

Ligand: Xantphos (10 mol%) - Preferred for pyridyl halides due to wide bite angle facilitating reductive elimination.

-

Base: Cs₂CO₃ (2.0 equiv) - Crucial: Do NOT use NaOtBu (risk of -CHF₂ degradation).

-

Solvent: Toluene or 1,4-Dioxane (anhydrous).

Step-by-Step Methodology:

-

Preparation: Combine Intermediate A, amine, Pd source, ligand, and base in a dry pressure tube.

-

Inertion: Evacuate and backfill with Argon (3 cycles). Oxygen inhibition is significant in this catalytic cycle.

-

Reaction: Heat to 100–110 °C for 12–16 hours.

-

Observation: The reaction mixture will likely darken (Pd black formation) toward the end.

-

-

Scavenging: Upon completion, treat the crude mixture with a metal scavenger (e.g., SiliaMetS® Thiol) to remove residual Palladium, which can interfere with biological assays.

Data Presentation: Substituent Effects

To rationalize the choice of the -CHF₂ group, consider the physicochemical comparison below. The -CHF₂ group offers a "Goldilocks" zone for kinase inhibitor design.

| Parameter | -CH₃ (Methyl) | -CF₃ (Trifluoromethyl) | -CHF₂ (Difluoromethyl) | Impact on Kinase Inhibitor |

| Hammett Constant ( | -0.17 | 0.54 | 0.32 | Moderately withdraws electrons; activates ring for coupling without deactivating the hinge N-interaction. |

| H-Bond Donor? | No | No | Yes (Weak) | Can form H-bonds with backbone carbonyls or conserved waters. |

| Lipophilicity ( | 0.56 | 0.88 | 0.65 | Increases permeability without the extreme hydrophobicity of -CF₃. |

| Metabolic Stability | Low (Oxidation) | High | High | Resists P450 benzylic hydroxylation. |

Structural Biology & Interaction Logic

When docking a library based on this scaffold, the orientation is critical.

Diagram 2: Pharmacophore Interaction Map

Caption: Interaction map showing the dual role of the pyridine nitrogen (Hinge acceptor) and the -CHF2 group (Gatekeeper interaction).

Troubleshooting & Optimization Guide

| Issue | Probable Cause | Corrective Action |